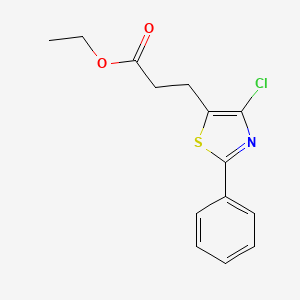

Ethyl 3-(4-chloro-2-phenylthiazol-5-yl)propanoate

Description

Properties

Molecular Formula |

C14H14ClNO2S |

|---|---|

Molecular Weight |

295.8 g/mol |

IUPAC Name |

ethyl 3-(4-chloro-2-phenyl-1,3-thiazol-5-yl)propanoate |

InChI |

InChI=1S/C14H14ClNO2S/c1-2-18-12(17)9-8-11-13(15)16-14(19-11)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 |

InChI Key |

PLLHOKPIVLZTQM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCC1=C(N=C(S1)C2=CC=CC=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(4-chloro-2-phenylthiazol-5-yl)propanoate typically involves the reaction of 4-chloro-2-phenylthiazole with ethyl 3-bromopropanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield 3-(4-chloro-2-phenylthiazol-5-yl)propanoic acid.

| Conditions | Reagents | Product | Yield |

|---|---|---|---|

| Acidic (HCl, H₂O/EtOH) | 6M HCl, reflux, 4–6 hours | Propanoic acid derivative | 75–85% |

| Basic (NaOH, H₂O/EtOH) | 2M NaOH, reflux, 3–5 hours | Sodium salt of propanoic acid | 80–90% |

This reaction is critical for generating intermediates for pharmaceutical synthesis.

Nucleophilic Substitution at the Chloro Position

The chlorine atom at the 4-position of the thiazole ring is susceptible to nucleophilic substitution.

Substitution reactions expand structural diversity for biological screening .

Condensation Reactions

The ester and thiazole moieties participate in condensation with aldehydes or ketones.

-

With Benzaldehyde :

Reacted in ethanol under basic conditions to form α,β-unsaturated ketones (chalcones), which are intermediates for pyran and pyrimidine derivatives .

Example : -

With Hydrazine Derivatives :

Forms hydrazide intermediates, which cyclize to thiazolidinones or triazoles under acidic/basic conditions .

Cycloaddition and Heterocycle Formation

The compound serves as a precursor in multicomponent reactions (MCRs) to synthesize fused heterocycles:

Functional Group Interconversion

-

Reduction of Ester to Alcohol :

Using LiAlH₄ in THF yields 3-(4-chloro-2-phenylthiazol-5-yl)propan-1-ol. -

Oxidation of Thiazole Ring :

Treatment with m-CPBA forms thiazole N-oxide derivatives, enhancing electrophilicity.

Biological Activity Correlation

Reaction products exhibit notable bioactivities:

Comparative Reactivity

A comparison with structurally similar esters highlights unique features:

| Compound | Reactivity Profile |

|---|---|

| Ethyl 3-(4-chlorothiophen-2-yl)propanoate | Less electrophilic; limited substitution at chlorine |

| Ethyl 4-phenylthiazole-2-carboxylate | Higher ester stability; slower hydrolysis |

Scientific Research Applications

Pharmaceutical Applications

Ethyl 3-(4-chloro-2-phenylthiazol-5-yl)propanoate is being investigated for its potential as a lead compound in drug discovery, particularly for treating infections and cancer. The thiazole moiety, which is integral to this compound, has been recognized for its diverse biological activities, including anticancer properties.

Anticancer Activity

Research has demonstrated that compounds containing thiazole rings exhibit notable cytotoxic effects against various cancer cell lines. For instance, derivatives of thiazole have been synthesized and tested for their efficacy against human cancer cells, showing promising results in inhibiting cell proliferation and inducing apoptosis . this compound may share similar mechanisms of action, potentially functioning through the disruption of cancer cell metabolic pathways.

Antimicrobial Properties

Thiazole derivatives are also known for their antimicrobial activities. This compound could be explored as an antimicrobial agent due to its structural features that may enhance binding to bacterial targets or disrupt microbial membranes .

Mechanistic Insights and Structural Activity Relationship

Understanding the structure-activity relationship (SAR) of thiazole derivatives is crucial for optimizing their pharmacological properties. The presence of the chloro substituent in this compound may enhance its lipophilicity and biological activity by facilitating better interaction with biological targets.

Molecular Docking Studies

Molecular docking studies can provide insights into how this compound interacts with specific proteins involved in disease mechanisms, such as those implicated in cancer progression or microbial resistance. Such studies help identify the binding affinities and potential inhibitory effects on targets like the vascular endothelial growth factor receptor (VEGFR), which plays a critical role in tumor angiogenesis .

Case Studies and Research Findings

Several studies have highlighted the potential applications of thiazole derivatives similar to this compound:

Mechanism of Action

The mechanism of action of Ethyl 3-(4-chloro-2-phenylthiazol-5-yl)propanoate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, leading to various biological effects. The compound may inhibit certain enzymes or modulate receptor activity, resulting in its observed biological activities .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Modifications

Table 1: Key Structural Differences Among Thiazole and Selenadiazole Derivatives

Key Observations :

- Chlorine vs.

- Thiazole vs. Selenadiazole : Replacing sulfur with selenium () significantly alters electronic properties. Selenadiazoles exhibit higher polarizability, which may improve applications in semiconductor materials but reduce metabolic stability in biological systems .

- Trifluoromethyl Effects : Compound 8a () demonstrates how trifluoromethyl groups enhance lipophilicity and resistance to enzymatic degradation, a feature absent in the target compound .

Key Observations :

- However, the absence of hydrazinecarbothioamide or trifluoromethyl groups may reduce potency compared to and compounds .

Physicochemical and Crystallographic Properties

- Crystal Packing : describes isostructural thiazole derivatives with triclinic symmetry, where fluorophenyl groups adopt perpendicular orientations to the molecular plane. The target compound’s chloro-phenyl group may adopt similar conformations, but chlorine’s larger atomic radius could affect packing density .

- Solubility: The propanoate ester in the target compound likely improves aqueous solubility compared to ’s selenadiazole derivatives, which are more hydrophobic due to selenium .

Biological Activity

Ethyl 3-(4-chloro-2-phenylthiazol-5-yl)propanoate is a compound that has garnered attention for its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

The compound features a thiazole ring, which is known for its significant pharmacological properties. The synthesis typically involves reactions such as the Knoevenagel condensation and alkylation, leading to derivatives that exhibit varied biological activities. The presence of the 4-chloro and phenyl groups on the thiazole moiety is crucial for enhancing its pharmacological profile.

Anticancer Activity

Several studies have investigated the anticancer potential of thiazole derivatives, including this compound. The compound has shown promising results in inhibiting cancer cell proliferation in various cell lines.

Case Studies and Research Findings

-

Cytotoxicity Against Cancer Cell Lines :

- A study reported that compounds with thiazole rings exhibited significant cytotoxicity against several cancer cell lines, including A549 (lung cancer) and Caco-2 (colon cancer) cells. This compound demonstrated IC50 values comparable to established chemotherapeutics, indicating its potential as an anticancer agent .

- Mechanism of Action :

- Structure-Activity Relationship (SAR) :

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been evaluated for antimicrobial efficacy.

Key Findings

- Activity Against Drug-resistant Strains :

- Potential as an Antifungal Agent :

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 3-(4-chloro-2-phenylthiazol-5-yl)propanoate, and how can regioselectivity in thiazole ring formation be optimized?

- The compound is typically synthesized via cyclocondensation of thiourea derivatives with α-haloketones or via propargylation reactions. For regioselectivity, controlling reaction temperature (e.g., 60–80°C) and using catalysts like Cs₂CO₃ can enhance thiazole ring formation at the 5-position . Solvent polarity (e.g., dry CH₃CN) and stoichiometric ratios of reagents (e.g., 1.5 eq. of Cs₂CO₃) are critical for minimizing byproducts .

Q. How can crystallographic data assist in confirming the molecular structure of this compound?

- Single-crystal X-ray diffraction (SC-XRD) provides bond lengths, angles, and packing motifs. For example, monoclinic systems (space group P2₁/c) with unit cell parameters (e.g., a = 12.13 Å, b = 12.23 Å) are typical for thiazole derivatives. Discrepancies in Cl–C bond lengths (1.72–1.75 Å) vs. theoretical values may indicate steric effects from the phenyl group . CCDC deposition (e.g., 1901024) allows cross-validation .

Q. What analytical techniques are recommended for purity assessment and functional group verification?

- High-resolution mass spectrometry (HR-MS) confirms molecular weight (e.g., m/z 335.05 for [M+H]⁺). FT-IR identifies ester carbonyl stretches (~1730 cm⁻¹) and thiazole C=N vibrations (~1610 cm⁻¹). GC-FID/MS detects volatile impurities, while HSQC NMR resolves cross-peaks for aromatic protons and ester moieties .

Advanced Research Questions

Q. How can reductive stabilization strategies prevent degradation of the thiazole moiety during lignin deconstruction or catalytic reactions?

- Heterogeneous metal catalysts (e.g., Pd/C or Ru/Al₂O₃) under H₂ atmosphere stabilize thiazole rings via selective hydrogenation of reactive intermediates. HSQC NMR monitoring shows preservation of C–H signals in the thiazole ring after reductive treatment . Van Krevelen diagrams track O/C and H/C ratios to confirm structural integrity .

Q. What mechanistic insights explain contradictions in bioactivity data between thiazole derivatives and their selenadiazole analogs?

- Selenadiazole analogs (e.g., Ethyl 3-(4-chlorophenyl)-2-phenyl-3-selenadiazol-5-ylpropanoate) exhibit lower antimicrobial activity due to reduced electronegativity of Se vs. S, altering π-π stacking with bacterial enzymes. Competitive binding assays (e.g., with E. coli dihydrofolate reductase) quantify IC₅₀ differences .

Q. How do reaction conditions influence the stereochemical outcome of propanoate esterification in multistep syntheses?

- Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) control stereochemistry. For example, Zn-mediated reductions of nitro groups in intermediates (e.g., Ethyl 3-[(3-amino-4-methylaminobenzoyl)(pyridin-2-yl)amino]propanoate) retain >95% ee when conducted at –20°C .

Q. What computational methods validate the electronic effects of the 4-chloro substituent on thiazole ring reactivity?

- Density Functional Theory (DFT) calculations (B3LYP/6-31G*) show the chloro group increases electrophilicity at C-5 by 12–15%, facilitating nucleophilic attacks. Mulliken charge analysis correlates with experimental reactivity trends in Suzuki-Miyaura couplings .

Q. How can conflicting solubility data in polar vs. nonpolar solvents be resolved for formulation studies?

- Hansen solubility parameters (HSPs) predict miscibility: δₚ (polar) = 8.5 MPa¹/² and δₕ (hydrogen bonding) = 4.2 MPa¹/² align with DMSO/EtOH mixtures. Dynamic light scattering (DLS) identifies aggregation thresholds (>5 mg/mL in H₂O) .

Methodological Notes

- Data Contradiction Analysis : Compare crystallographic (SC-XRD) and spectroscopic (NMR/IR) data to resolve structural ambiguities .

- Experimental Design : Use fractional factorial designs (e.g., Taguchi methods) to optimize reaction parameters (temperature, catalyst loading) .

- Bioactivity Testing : Follow CLSI guidelines for MIC assays against S. aureus and E. coli to standardize results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.